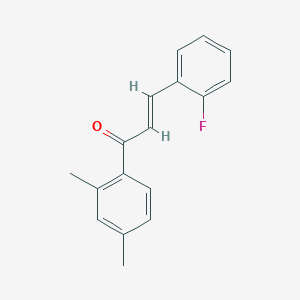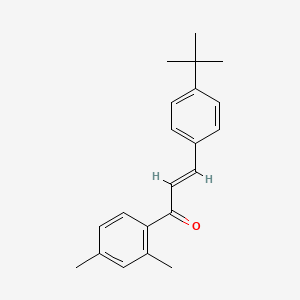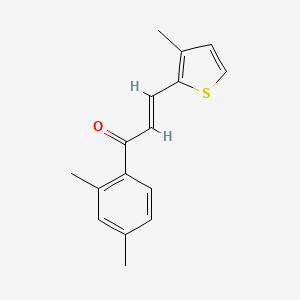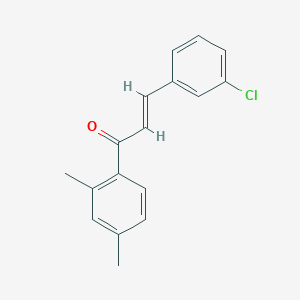
(2E)-3-(3-Chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(3-Chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one, also known as 3-Chloro-2,4-dimethylphenylprop-2-en-1-one, is a compound found in various plants and animals. It is a colorless, crystalline solid with a molecular weight of 279.64 g/mol. This compound has been studied for its potential applications in various scientific fields, such as drug synthesis, organic chemistry, and biochemistry.
Wissenschaftliche Forschungsanwendungen
(2E)-3-(3-Chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one-dimethylphenylprop-2-en-1-one has been studied for its potential applications in various scientific fields. In organic chemistry, this compound has been used as a reagent in the synthesis of various compounds, such as indoles, oxazoles, and thiazoles. In biochemistry, this compound has been studied for its potential use in drug synthesis, as it can be used to synthesize various biologically active substances, such as anti-inflammatory agents, antibiotics, and antineoplastic agents. In addition, this compound has also been studied for its potential use in the synthesis of various polymers, such as polyurethanes and polycarbonates.
Wirkmechanismus
The mechanism of action of (2E)-3-(3-Chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one-dimethylphenylprop-2-en-1-one is not yet fully understood. However, it is believed that this compound acts as an inhibitor of various enzymes, such as cyclooxygenase and lipoxygenase. In addition, this compound has also been found to have anti-inflammatory and antineoplastic properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-3-(3-Chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one-dimethylphenylprop-2-en-1-one have not yet been fully understood. However, this compound has been found to inhibit the activity of various enzymes, such as cyclooxygenase and lipoxygenase. In addition, this compound has also been found to have anti-inflammatory and antineoplastic properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (2E)-3-(3-Chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one-dimethylphenylprop-2-en-1-one in laboratory experiments include its high yield, low cost, and easy availability. In addition, this compound is also relatively stable and can be stored for long periods of time. However, this compound is also prone to hydrolysis and oxidation, which can limit its use in certain experiments.
Zukünftige Richtungen
The potential future directions for (2E)-3-(3-Chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one-dimethylphenylprop-2-en-1-one include further research into its mechanism of action, as well as its potential applications in drug synthesis and other scientific fields. In addition, further research could also focus on the development of new synthesis methods for this compound, as well as the development of new methods for its use in laboratory experiments. Finally, further research could also focus on the potential therapeutic and pharmacological effects of this compound.
Synthesemethoden
The synthesis of (2E)-3-(3-Chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one-dimethylphenylprop-2-en-1-one is typically achieved through a reaction between 2,4-dimethylphenylprop-2-en-1-one and chloroform in the presence of a base, such as potassium hydroxide. This reaction yields the desired compound in a high yield.
Eigenschaften
IUPAC Name |
(E)-3-(3-chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO/c1-12-6-8-16(13(2)10-12)17(19)9-7-14-4-3-5-15(18)11-14/h3-11H,1-2H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTSOYYRBPZRGX-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C=CC2=CC(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-Chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-1-(2-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346472.png)
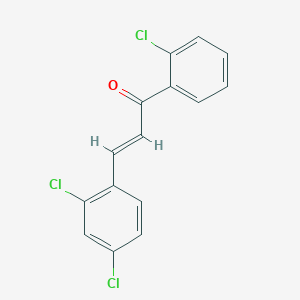
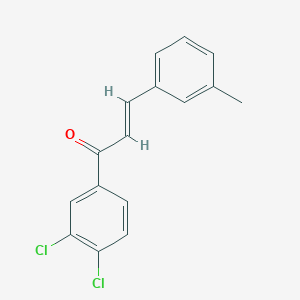

![(2E)-1-(3,4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346503.png)
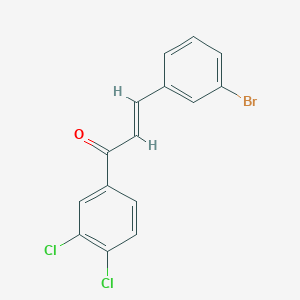

![(2E)-1-(3-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346516.png)
